Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a chemical compound with significant interest in medicinal chemistry and organic synthesis. This compound is classified as a pyrazole derivative, which is part of a broader class of nitrogen-containing heterocycles. Its unique structure and functional groups make it a valuable building block for various chemical reactions and applications in drug development.
Source: The compound can be sourced from various chemical suppliers, including specialty chemical companies that provide high-purity reagents for research purposes. For instance, it has been cataloged with a CAS number of 147503-88-6, indicating its recognized status in chemical databases.
Classification: Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate belongs to the category of heterocyclic compounds, specifically pyrazoles. It is characterized by the presence of an iodine atom, which enhances its reactivity and potential for further functionalization.
The synthesis of ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves multi-step synthetic routes that may include the following methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Specific methodologies may vary based on the desired scale and available reagents.
The molecular structure of ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be described as follows:
Data Representation:
The SMILES notation for this compound is: CCOC(=O)C1=NC=C2N/C=C(/I)C2=C1, which provides a linear representation of its structure.
Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate participates in various chemical reactions due to its reactive iodine atom and functional groups:
The choice of reagents and reaction conditions will significantly affect the outcome and efficiency of these reactions.
The mechanism of action for ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate primarily relates to its interactions in biological systems:
Data on Mechanism:
Further studies are needed to elucidate specific interactions and confirm biological activity through assays and pharmacological testing.
The physical and chemical properties of ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate include:
Additional studies on solubility and stability under various conditions would provide valuable insights into its practical applications.
Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific uses:
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3